molecular formula C7H13N B1328764 2-Azabicyclo[2.2.2]octane CAS No. 280-38-6

2-Azabicyclo[2.2.2]octane

Cat. No.: B1328764
CAS No.: 280-38-6
M. Wt: 111.18 g/mol
InChI Key: KPUSZZFAYGWAHZ-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.2]octane, also known as quinuclidine, is a bicyclic amine with a nitrogen atom incorporated into its structure. This compound is characterized by its rigid, cage-like structure, which imparts unique chemical and physical properties. It is a significant scaffold in medicinal chemistry and organic synthesis due to its ability to act as a base and nucleophile.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Azabicyclo[2.2.2]octane can be synthesized through various methods. One common approach involves the intramolecular dehydration of 4-(2-hydroxyethyl)piperidine in the presence of a solid acidic catalyst such as CNM-3. This reaction typically occurs at elevated temperatures around 425°C, yielding the desired product with high efficiency .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the same dehydration reaction but optimized for large-scale production. The use of continuous flow reactors and solid acid catalysts ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Azabicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinuclidone.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: It participates in nucleophilic substitution reactions due to the presence of the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.

Major Products:

    Oxidation: Quinuclidone.

    Reduction: Various amine derivatives.

    Substitution: Alkylated or halogenated quinuclidine derivatives.

Scientific Research Applications

2-Azabicyclo[2.2.2]octane has diverse applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is used in the study of enzyme mechanisms and as a structural motif in drug design.

    Medicine: Quinuclidine derivatives are explored for their potential therapeutic effects, including as anticholinergic agents.

    Industry: It is utilized in the production of catalysts and as an intermediate in the synthesis of various chemicals.

Comparison with Similar Compounds

    1-Azabicyclo[2.2.2]octane:

    2-Azabicyclo[3.2.1]octane: This compound has a different ring structure, which affects its chemical properties and reactivity.

Uniqueness: 2-Azabicyclo[2.2.2]octane is unique due to its rigid, cage-like structure, which imparts distinct steric and electronic properties. This makes it a valuable scaffold in drug design and organic synthesis, offering advantages in terms of stability and reactivity compared to other bicyclic amines.

Properties

IUPAC Name

2-azabicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-3-7-4-2-6(1)5-8-7/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUSZZFAYGWAHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182279
Record name 2-Azabicyclo(2.2.2)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280-38-6
Record name 2-Azabicyclo[2.2.2]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=280-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azabicyclo(2.2.2)octane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000280386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Azabicyclo(2.2.2)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-azabicyclo[2.2.2]octane?

A1: While the base structure of this compound does not appear extensively in the provided research, the molecular formula and weight vary depending on specific substitutions. For example, 1,3,3-trimethyl-2-azabicyclo[2.2.2]octane (azacineole) has a molecular formula of C10H19N and a molecular weight of 153.26 g/mol .

Q2: What spectroscopic techniques have been used to characterize this compound derivatives?

A2: Various spectroscopic techniques have been employed to characterize these compounds and their derivatives. These include:

  • NMR spectroscopy: This is a fundamental tool used to determine the structure and stereochemistry of these compounds. Researchers have employed 1H NMR, 13C NMR, COSY, and NOE experiments for structural elucidation .
  • IR spectroscopy: This technique is helpful in identifying functional groups, particularly for studying hydrogen bonding interactions in anilino and propanilido derivatives .
  • Photoelectron Spectroscopy: This method has been used to study the electronic structure and orbital interactions in 2-azabicyclo[2.2.2]octan-5-one derivatives.

Q3: How does the stereochemistry of this compound derivatives influence their characterization?

A3: Stereochemistry plays a crucial role in the characterization of these compounds. For instance, europium chemical shift reagents and hydrogen bonding studies (IR analysis) helped determine the stereochemical assignments for the eight isomers of N-methyl and N-phenethyl-substituted 5- and 6-propanilido derivatives of this compound .

Q4: What are some of the synthetic approaches for constructing the this compound core?

A4: Several synthetic strategies have been explored to construct the this compound scaffold:

  • Diels-Alder Reactions: Utilizing a tungsten catalyst, researchers have successfully employed Diels-Alder reactions between pyridines and electron-deficient alkenes to access a range of functionalized 2-azabicyclo[2.2.2]octanes .
  • Benzyne Addition: A method involving benzyne addition to N-substituted N-alkyl-2-pyridones leads to the synthesis of 5,6-benzo-2-azabicyclo[2.2.2]octane derivatives .
  • Intramolecular Cyclization: Bridged azabicyclic ketones, including 2-azabicyclo[2.2.2]octanes, have been synthesized through intramolecular cyclizations of N-chloramines under specific solvolytic conditions .
  • Sequential Catalysis: A modular strategy using sequential Cu/Pd/Ru catalysis has also been employed to prepare functionalized aryl-fused 2-azabicyclo[2.2.2]octanes .

Q5: What is the significance of the this compound scaffold in medicinal chemistry?

A5: This scaffold is particularly relevant in medicinal chemistry due to its presence in various biologically active compounds. It serves as a valuable structural motif in developing potential pharmaceuticals, such as analgesics , antiarrhythmics , and tachykinin antagonists .

Q6: How do structural modifications of the this compound ring system affect its pharmacological activity?

A6: Modifications to this ring system can significantly impact pharmacological activity. For instance:

  • Substitutions at specific positions: Introducing different substituents, such as hydroxyl groups, alkoxy chains, or aromatic rings, at various positions on the this compound core can alter its binding affinity and selectivity for different biological targets .
  • N-substitution: Changing the N-substituent, like using methyl or phenethyl groups, can impact the compound's analgesic potential .
  • Stereochemistry: The spatial arrangement of atoms within the molecule, particularly around the bicyclic ring, also plays a crucial role in defining its interaction with biological targets, as demonstrated by the different activities observed for cis and trans isomers .

Q7: Has computational chemistry been applied in the study of this compound derivatives?

A7: Yes, computational methods are valuable tools:

  • Molecular Mechanics: Calculations have been used to understand the relationship between ring strain and the reactivity of this compound derivatives, particularly in the context of spin trapping applications .
  • HAM/3 Calculations: These have been employed in conjunction with photoelectron spectroscopy to characterize the electronic structure and orbital interactions of 2-azabicyclo[2.2.2]octan-5-one derivatives .
  • MINDO/3 Calculations: These have been used to study the mechanisms of thermal rearrangements in this compound systems .

Q8: Are there any notable applications of this compound derivatives in materials science?

A8: While the provided research primarily focuses on the medicinal chemistry aspects of this compound derivatives, their unique structural features and potential for diverse functionalization could make them interesting candidates for material science applications. Further research would be needed to explore this avenue fully.

Q9: What is the significance of the compound 1,3,3-trimethyl-2-azabicyclo[2.2.2]octane?

A9: 1,3,3-Trimethyl-2-azabicyclo[2.2.2]octane, also known as azacineole, has been synthesized and investigated for its potential presence in Eucalyptus leaf oils . This suggests potential applications in flavors and fragrances.

Q10: What are some key findings regarding the pharmacological activity of this compound derivatives?

A10: Research highlights the diverse biological activities associated with these compounds, including:

  • Analgesic Activity: 5,6-Benzo-2-azabicyclo[2.2.2]octane derivatives have been explored as potential analgesics, although the specific derivatives synthesized in one study did not exhibit observable activity at the tested doses .
  • Antiarrhythmic Activity: Certain derivatives of 1,2,3,3-tetramethyl-2-azabicyclo[2.2.2]octan-5-endo-ol and 1,2,3,3-tetramethyl-2-azabicyclo[2.2.2]octan-5-trans-ol have demonstrated antiarrhythmic activity .
  • Dopamine Analogues: Isomeric 6-endo- and 6-exo-(3',4'-dihydroxyphenyl) derivatives have been synthesized and studied for their interaction with dopamine uptake sites and receptors. While they exhibited weak interactions, this research offered insights into the preferred conformation of dopamine at these sites .
  • α4β1 Integrin Antagonist: A this compound-based molecule has shown promise as an inhaled anti-asthmatic agent by acting as an α4β1 integrin antagonist. This compound effectively blocked the late-phase response of asthma and inhibited inflammatory cell recruitment in preclinical models .

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